molecular formula C13H23NO B2776511 N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide CAS No. 2305455-30-3

N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide

Cat. No.: B2776511
CAS No.: 2305455-30-3
M. Wt: 209.333
InChI Key: BWBGKVUNVWHBPE-UHFFFAOYSA-N
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Description

N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with three methyl groups and an amide group attached to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide typically involves the reaction of 1,4,4-trimethylcyclohexylmethylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce amines.

Scientific Research Applications

N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide: Unique due to its specific substitution pattern on the cyclohexyl ring.

    N-[(1,4,4-Trimethylcyclohexyl)methyl]but-2-enamide: Similar structure but with a but-2-enamide moiety.

    N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enoate: An ester analog with different reactivity.

Uniqueness

This compound is unique due to its specific combination of a cyclohexyl ring with three methyl groups and an amide group attached to a prop-2-enamide moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(1,4,4-trimethylcyclohexyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-5-11(15)14-10-13(4)8-6-12(2,3)7-9-13/h5H,1,6-10H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBGKVUNVWHBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C)CNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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